molecular formula C9H8N2O2 B8218379 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B8218379
M. Wt: 176.17 g/mol
InChI Key: QEQFMDOMOZRBHK-UHFFFAOYSA-N
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Description

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a methoxy group at the 6-position and an aldehyde group at the 4-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the methoxy and aldehyde groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    Reduction: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving protein kinases.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with molecular targets such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby disrupting signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Lacks the methoxy group at the 6-position.

    6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Has a chlorine atom instead of a methoxy group at the 6-position.

    6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: The aldehyde group is at the 3-position instead of the 4-position.

Uniqueness

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position can enhance its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-6(5-12)7-2-3-10-9(7)11-8/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQFMDOMOZRBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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